Dihexyl dodecanedioate
Description
Structure
2D Structure
Properties
IUPAC Name |
dihexyl dodecanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46O4/c1-3-5-7-17-21-27-23(25)19-15-13-11-9-10-12-14-16-20-24(26)28-22-18-8-6-4-2/h3-22H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTBNOJZNIWTFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)CCCCCCCCCCC(=O)OCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90604455 | |
| Record name | Dihexyl dodecanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90604455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41792-55-6 | |
| Record name | Dihexyl dodecanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90604455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Kinetics for Dihexyl Dodecanedioate
Conventional Esterification Pathways for Dihexyl Dodecanedioate (B1236620) Synthesis
The most common method for synthesizing dihexyl dodecanedioate is the direct esterification of dodecanedioic acid with 1-hexanol. This reaction, a subset of the Fischer-Speier esterification, involves the condensation of a carboxylic acid and an alcohol. As an equilibrium-limited process, the strategic manipulation of reaction conditions is crucial for achieving high yields of the desired diester.
Acid catalysis is fundamental to accelerating the rate of esterification. The catalyst protonates the carbonyl oxygen of the dodecanedioic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydroxyl group of 1-hexanol. organic-chemistry.org The reaction proceeds through a tetrahedral intermediate, followed by the elimination of water to form the ester.
Brønsted Acids : Strong protonic acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are the most widely used catalysts in industrial esterification. operachem.com They are effective and low-cost. For the synthesis of diesters from dodecanedioic acid, sulfuric acid has been effectively used as the catalyst. researchgate.net Typically, the catalyst concentration is kept low, often around 1-2% by weight of the carboxylic acid, to minimize side reactions while ensuring a practical reaction rate. researchgate.net
Lewis Acids : Lewis acids, such as metal salts of hafnium(IV) and zirconium(IV), can also catalyze direct ester condensation. organic-chemistry.org While often more expensive, they can offer higher selectivity and milder reaction conditions in certain applications.
Solid Acid Catalysts : To overcome issues related to the separation and recycling of homogeneous catalysts like H₂SO₄, heterogeneous solid acid catalysts have been developed. These include ion-exchange resins, zeolites, and sulfated zirconia. d-nb.info These catalysts are non-corrosive, easily separable from the reaction mixture, and can be reused, aligning with the principles of green chemistry. d-nb.inforsc.org
The following table summarizes the types of catalysts used in esterification reactions.
| Catalyst Type | Examples | Key Advantages |
| Homogeneous Brønsted Acids | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH) | Low cost, high activity |
| Homogeneous Lewis Acids | Hafnium(IV) salts, Zirconium(IV) salts | High selectivity, milder conditions |
| Heterogeneous Solid Acids | Ion-exchange resins, Zeolites, Sulfated Zirconia | Reusable, non-corrosive, easy separation |
Temperature and the molar ratio of reactants are critical parameters that must be optimized to maximize the yield of this compound.
Reaction Temperature : Increasing the reaction temperature generally accelerates the reaction rate. However, esterification is a reversible and typically exothermic process, so excessively high temperatures can unfavorably shift the equilibrium towards the reactants. scienceready.com.au For the synthesis of long-chain diesters like this compound, temperatures are often maintained in the range of 120–130 °C to achieve a balance between reaction rate and equilibrium position. researchgate.net Esterification is commonly conducted under reflux, meaning the temperature is set based on the boiling point of the solvent or the excess alcohol used. operachem.com
Molar Ratio : According to Le Chatelier's principle, using an excess of one reactant can shift the equilibrium to favor product formation. ucla.edu In the synthesis of this compound, 1-hexanol is often used in excess relative to the dodecanedioic acid. A common and effective stoichiometry is an acid-to-alcohol molar ratio of 1:2. researchgate.net In some optimization studies for similar ester syntheses, increasing the acid-to-alcohol molar ratio (e.g., from 1:5 to 1:15) has been shown to increase both the reaction rate and the yield. researchgate.net However, using a very large excess of alcohol can complicate the purification process required to isolate the final product. nih.gov
The table below presents typical optimized parameters for the synthesis of dodecanedioate esters.
| Parameter | Optimized Value/Range | Rationale |
| Temperature | 120–130 °C | Balances increased reaction rate with the exothermic nature of the equilibrium. researchgate.net |
| Acid:Alcohol Molar Ratio | 1:2 | Shifts equilibrium towards product formation to increase yield. researchgate.net |
| Catalyst Concentration | ~2% (by weight of acid) | Provides sufficient catalytic activity without promoting excessive side reactions. researchgate.net |
The removal of water, a byproduct of the esterification reaction, is one of the most effective strategies to drive the equilibrium towards the formation of the ester and achieve high conversion rates. psiberg.com The most common industrial and laboratory technique for this is azeotropic distillation using a Dean-Stark apparatus. wikipedia.orgjove.com
The mechanism involves using a water-immiscible solvent (an entrainer), such as toluene or cyclohexane, that forms a low-boiling azeotrope with water. jove.com As the reaction mixture is heated to reflux, the water-entrainer azeotrope vaporizes. jove.com These vapors travel into the reflux condenser, where they cool and condense. wikipedia.org The resulting immiscible liquids drip into the graduated collection tube of the Dean-Stark trap. Since water is denser than common entrainers like toluene, it settles to the bottom of the trap, while the lighter solvent forms the upper layer. jove.com Once the volume of the condensed liquids exceeds the capacity of the collection tube, the upper solvent layer flows back into the reaction flask, allowing the continuous removal of water from the reaction equilibrium. wikipedia.org This constant removal of a product forces the reaction to proceed in the forward direction, ultimately leading to a higher yield of this compound. rsc.org
The reactivity of alcohols in acid-catalyzed esterification is heavily influenced by steric factors. The general order of reactivity is primary > secondary > tertiary alcohols. doubtnut.comvedantu.com This is because the nucleophilic attack of the alcohol on the protonated carboxylic acid is hindered by bulky alkyl groups surrounding the hydroxyl group. quora.com
1-Hexanol is a primary alcohol and is therefore highly reactive towards esterification. quora.com When comparing the reactivity among different linear primary alcohols (e.g., ethanol, 1-propanol, 1-butanol, 1-hexanol), the differences are generally less pronounced than the difference between primary and secondary alcohols. However, studies have shown that there can be a slight decrease in reactivity as the carbon chain length increases, which may be attributed to increased steric hindrance or differences in physical properties like boiling point which can affect reflux conditions. For instance, one study observed a descending order of reactivity for lower alcohols as: 1-butanol > 1-propanol > ethanol. researchgate.net This suggests that while 1-hexanol is a suitable and reactive substrate, subtle kinetic differences exist among linear primary alcohols in diester synthesis.
Acid-Catalyzed Esterification Mechanisms and Optimization Parameters
Biocatalytic Approaches for Green Synthesis of Dodecanedioate Esters
In recent years, biocatalysis has emerged as a sustainable and environmentally friendly alternative to traditional chemical synthesis. rsc.orgresearchgate.net Enzymes, particularly lipases, are widely used as biocatalysts for esterification due to their high efficiency, selectivity, and ability to function under mild reaction conditions. scielo.bre-bookshelf.de
For the synthesis of dodecanedioate esters, immobilized lipases are particularly effective. A notable example is the use of immobilized lipase B from Candida antarctica (commonly known as Novozym 435) to catalyze the polycondensation of 1,12-dodecanedioic acid with diols. d-nb.infonih.gov This enzyme has demonstrated high catalytic activity for this type of transformation. nih.govnih.gov
The key advantages of using biocatalytic methods for producing esters like this compound include:
Mild Reaction Conditions : Enzymatic reactions are typically carried out at lower temperatures (e.g., 40-70 °C), which reduces energy consumption and minimizes the formation of byproducts that can occur at the higher temperatures of acid-catalyzed reactions. e-bookshelf.debrandeis.edu
High Selectivity : Lipases can exhibit high chemo-, regio-, and enantioselectivity, which can be advantageous when working with complex molecules. nih.gov
Environmental Benefits : The use of non-toxic, biodegradable enzymes avoids the need for corrosive acid catalysts and often allows for solvent-free conditions, contributing to a "greener" synthesis process. brandeis.eduarkat-usa.org
A study involving the lipase-catalyzed esterification of 1,12-dodecanedioic acid with 1-thioglycerol using Novozym 435 demonstrated the feasibility of forming high molecular weight polyesters under vacuum conditions, showcasing the enzyme's effectiveness in catalyzing reactions with long-chain dicarboxylic acids. nih.gov This approach provides a promising pathway for the sustainable production of this compound and other related diesters.
Enzyme-Catalyzed Esterification: Lipase-Mediated Pathways for this compound
The synthesis of this compound, a specialty chemical with applications in various industries, can be achieved through enzyme-catalyzed esterification. This method presents a green alternative to traditional chemical synthesis routes. Lipases (EC 3.1.1.3) are the most commonly employed enzymes for this type of reaction due to their ability to catalyze esterification in non-aqueous or micro-aqueous environments. scielo.br The reaction involves the direct esterification of dodecanedioic acid with 1-hexanol, as depicted in the following scheme:
Reaction Scheme:
Lipases, such as those from Candida sp., have been shown to be effective in synthesizing dicarboxylic esters. nih.gov In a study investigating the synthesis of various dicarboxylic esters, it was found that primary alcohols with carbon chain lengths from C4 to C18 exhibited good reactivity. nih.gov This indicates that 1-hexanol is a suitable substrate for this enzymatic reaction. The synthesis is typically carried out using an immobilized lipase to facilitate catalyst recovery and reuse, enhancing the economic viability of the process. mdpi.com
The reaction mechanism for lipase-catalyzed esterification generally follows a Ping-Pong Bi-Bi mechanism. nih.gov In this model, the lipase first reacts with the dicarboxylic acid to form an acyl-enzyme intermediate, releasing a molecule of water. Subsequently, the alcohol (1-hexanol) reacts with this intermediate to form the monoester and regenerate the free enzyme. This process is then repeated at the other end of the dicarboxylic acid to form the diester, this compound.
Advantages of Biocatalysis in this compound Production: Selectivity and Sustainability Considerations
The use of biocatalysis, particularly with lipases, for the production of this compound offers several distinct advantages over conventional chemical methods, primarily centered around selectivity and sustainability.
Selectivity:
Regioselectivity: Lipases can exhibit high regioselectivity, preferentially catalyzing esterification at specific positions on a molecule. In the case of dicarboxylic acids, this can lead to the formation of the desired diester with minimal side products.
Chemoselectivity: Enzymatic reactions are highly specific to the functional groups they act upon. Lipases selectively catalyze the esterification of carboxylic acids and alcohols, avoiding unwanted side reactions that can occur under the harsh conditions of chemical catalysis, such as ether formation or degradation of substrates and products. nih.gov For instance, lipases from Rhizomucor miehei have demonstrated the ability to selectively catalyze esterification with primary alcohols to the complete exclusion of secondary alcohols. nih.gov
Milder Reaction Conditions: Biocatalytic reactions are typically conducted under mild conditions of temperature and pressure. scielo.br This minimizes the risk of thermal degradation of the reactants and products, leading to higher product purity and yield.
Sustainability:
Renewable Catalysts: Enzymes are derived from renewable resources and are biodegradable, making them a more environmentally friendly option compared to heavy metal or acid catalysts often used in chemical synthesis.
Minimized Waste Generation: The high selectivity of enzymes leads to fewer byproducts, simplifying downstream processing and reducing waste streams. This aligns with the principles of green chemistry by improving atom economy.
Solvent-Free or Green Solvents: Lipase-catalyzed reactions can often be carried out in solvent-free systems or in the presence of more environmentally benign solvents like hexane, reducing the reliance on hazardous organic solvents. nih.gov
Advanced Spectroscopic Characterization and Structural Elucidation of Dihexyl Dodecanedioate
Nuclear Magnetic Resonance (NMR) Spectroscopy in Dihexyl Dodecanedioate (B1236620) Structural Analysis
NMR spectroscopy is an indispensable technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For Dihexyl dodecanedioate, ¹H and ¹³C NMR provide a complete map of the proton and carbon frameworks, respectively.
Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within the this compound molecule. The spectrum is characterized by distinct signals corresponding to the chemically non-equivalent protons in the hexyl chains and the central dodecanedioate backbone.
The most downfield signal, typically observed as a triplet, is attributed to the protons on the methylene (B1212753) group directly attached to the ester oxygen (-O-CH₂ -). This significant chemical shift is due to the deshielding effect of the electronegative oxygen atom. The terminal methyl protons (-CH₃) of the hexyl chains appear as the most upfield triplet. The extensive methylene (-CH₂-) groups within both the hexyl and dodecanedioate chains produce a complex, overlapping multiplet in the central region of the spectrum. The methylene protons alpha to the carbonyl group (O=C-CH₂ -) are also distinguished as a triplet, shifted slightly downfield from the main methylene envelope due to the electron-withdrawing effect of the carbonyl group.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound Predicted values are based on standard chemical shift ranges and data from analogous long-chain esters. The solvent is assumed to be CDCl₃.
| Assignment | Structure Fragment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|---|
| a | -O-CH₂-CH₂- | ~4.05 | Triplet (t) | 4H |
| b | O=C-CH₂-CH₂- | ~2.28 | Triplet (t) | 4H |
| c | O=C-CH₂-CH₂- | ~1.61 | Multiplet (m) | 4H |
| d | -O-CH₂-CH₂- | ~1.61 | Multiplet (m) | 4H |
| e | -(CH₂)₈- (central backbone) & -(CH₂)₃- (hexyl chain) | ~1.25-1.40 | Multiplet (m) | 28H |
| f | -CH₃ | ~0.89 | Triplet (t) | 6H |
Complementing the ¹H NMR data, ¹³C NMR spectroscopy identifies all unique carbon environments within this compound. The carbonyl carbon (C=O) of the ester functional group exhibits the most downfield chemical shift, typically appearing around 174 ppm. oregonstate.edu The carbon of the methylene group attached to the ester oxygen (-O-C H₂-) is also found significantly downfield, usually in the 60-70 ppm range. The remaining aliphatic carbons of the hexyl and dodecanedioate chains resonate in the upfield region of the spectrum (typically 14-35 ppm). The terminal methyl carbon (-C H₃) is characteristically the most upfield signal. oregonstate.edu
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound Predicted values are based on standard chemical shift ranges and data from analogous long-chain esters. The solvent is assumed to be CDCl₃.
| Assignment | Structure Fragment | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| 1 | -C=O | ~174.0 |
| 2 | -O-CH₂- | ~64.5 |
| 3 | O=C-CH₂- | ~34.4 |
| 4 | Aliphatic -CH₂- chains | ~22.6 - 31.8 |
| 5 | -CH₃ | ~14.1 |
While 1D NMR spectra are excellent for structural assignment, advanced 2D NMR techniques are necessary to study the conformational preferences and through-bond/through-space correlations in a flexible molecule like this compound.
Correlation Spectroscopy (COSY): This experiment would reveal proton-proton couplings within the molecule. It would be used to trace the connectivity of the aliphatic chains, confirming the assignments made in the 1D spectrum by showing correlations between adjacent methylene groups.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This is crucial for definitively assigning each carbon signal to its attached proton(s), verifying the assignments in Tables 1 and 2.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC shows correlations between protons and carbons that are two or three bonds apart. This technique would be invaluable for confirming the ester linkage by showing a correlation from the -O-CH₂- protons to the carbonyl carbon (C=O).
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, regardless of their bonding connectivity. For a long-chain, flexible molecule like this compound, NOESY can provide insights into folding and the preferred solution-state conformation by revealing spatial proximities between distant parts of the alkyl chains. mdpi.com
Vibrational Spectroscopy Applications for this compound
Vibrational spectroscopy, encompassing both FTIR and Raman techniques, probes the vibrational modes of molecules. These methods are particularly effective for identifying functional groups and providing a molecular fingerprint.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The spectrum of this compound is dominated by features characteristic of a long-chain aliphatic ester. nih.gov The most prominent and diagnostic absorption is the intense, sharp peak corresponding to the carbonyl (C=O) stretching vibration. researchgate.net Strong absorptions are also observed for the C-O stretching vibrations of the ester group. The high number of C-H bonds in the molecule results in strong, sharp peaks in the C-H stretching region, just below 3000 cm⁻¹.
Table 3: Predicted FTIR Band Assignments for this compound
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
|---|---|---|
| 2925-2960 | Asymmetric C-H stretching (CH₃ and CH₂) | Strong |
| 2850-2870 | Symmetric C-H stretching (CH₃ and CH₂) | Strong |
| ~1738 | C=O stretching (ester) | Very Strong, Sharp |
| 1460-1470 | C-H bending (scissoring) (CH₂) | Medium |
| 1375-1385 | C-H bending (umbrella) (CH₃) | Medium |
| 1170-1250 | C-O stretching (asymmetric) | Strong |
| ~725 | C-H rocking (CH₂) | Weak |
Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. While FTIR is sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar, polarizable bonds, such as the C-C backbone of the aliphatic chains. azolifesciences.comspectroscopyonline.com
In the Raman spectrum of this compound, the C=O stretch is present but is typically much weaker than in the FTIR spectrum. researchgate.net The most intense features are often the C-H stretching modes and the C-C stretching vibrations of the long hydrocarbon skeleton. researchgate.net The region between 1000 and 1200 cm⁻¹ is particularly informative, containing C-C stretching modes that are sensitive to the conformational order (e.g., trans vs. gauche) of the alkyl chains. scilit.com This makes Raman a powerful tool for studying the molecule's structure and packing in different physical states.
Table 4: Predicted Raman Band Assignments for this compound
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
|---|---|---|
| 2925-2960 | Asymmetric C-H stretching | Strong |
| 2850-2890 | Symmetric C-H stretching | Very Strong |
| ~1738 | C=O stretching (ester) | Weak-Medium |
| 1440-1460 | C-H bending (scissoring) (CH₂) | Strong |
| ~1300 | C-H twisting (CH₂) | Medium |
| 1060-1140 | C-C stretching (skeletal vibrations) | Strong |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of molecules through the analysis of their fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry provides critical data for confirming its molecular identity and understanding its gas-phase ion chemistry.
The mass spectrum of a long-chain diester like this compound is characterized by a molecular ion peak (M+), which, although sometimes weak, confirms the molecular weight of the compound. The fragmentation of aliphatic esters is primarily driven by cleavages at and adjacent to the carbonyl group, as well as rearrangements within the long hydrocarbon chains.
A key fragmentation pathway for aliphatic esters involves alpha-cleavage, leading to the formation of a stable acylium ion. Another significant fragmentation process is the McLafferty rearrangement, which is common in esters with sufficiently long alkyl chains. This rearrangement involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the beta-carbon-carbon bond.
Table 1: Postulated Major Fragment Ions in the Mass Spectrum of this compound
| m/z Value | Postulated Fragment Structure | Fragmentation Pathway |
| 398 | [C24H46O4]+• | Molecular Ion (M+) |
| 313 | [M - C6H13]+ | Loss of a hexyl radical |
| 297 | [M - OC6H13]+ | Loss of a hexyloxy radical |
| 228 | [C12H20O4]+• | Dodecanedioic acid radical cation |
| 85 | [C6H13]+ | Hexyl cation |
This table is based on general fragmentation patterns of long-chain diesters and is for illustrative purposes.
Integration of Spectroscopic Data with Chemometric Approaches for Quantitative and Qualitative Analysis
The large datasets generated by modern spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy can be effectively analyzed using chemometric methods. researchgate.net Chemometrics employs multivariate statistical analysis to extract meaningful information from complex chemical data, enabling both qualitative and quantitative analysis. researchgate.net
For this compound, integrating data from various spectroscopic sources can provide a more robust characterization. For instance, IR spectroscopy can identify the characteristic carbonyl (C=O) and C-O stretching vibrations of the ester functional groups, which typically appear around 1735-1750 cm⁻¹ and 1000-1300 cm⁻¹, respectively. orgchemboulder.com ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, confirming the structure of the hexyl and dodecanedioate moieties. orgchemboulder.com
Chemometric techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression can be applied to these spectroscopic datasets. PCA can be used for qualitative analysis, such as classifying different batches of this compound based on subtle spectral variations, which might indicate the presence of impurities or degradation products. PLS regression is a powerful tool for quantitative analysis, allowing for the development of calibration models to predict the concentration of this compound in a mixture. researchgate.net This is particularly useful in industrial settings for quality control.
Table 2: Application of Chemometrics to Spectroscopic Data of this compound
| Spectroscopic Technique | Chemometric Method | Application |
| Infrared (IR) Spectroscopy | Principal Component Analysis (PCA) | Qualitative analysis, batch-to-batch comparison, impurity detection. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Partial Least Squares (PLS) Regression | Quantitative analysis, determination of purity, and concentration in mixtures. |
| Combined IR and NMR Data | Soft Independent Modeling of Class Analogy (SIMCA) | Classification and verification of product identity. |
Application of Advanced Analytical Methodologies for Compound Characterization
The comprehensive characterization of this compound, especially when used as a polymer additive, often requires a multi-technique approach. intertek.comrqmplus.com Advanced analytical methodologies provide deeper insights into its properties and interactions within a polymer matrix.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. nrel.gov GC-MS can be used to determine the purity of this compound and to identify any residual reactants or byproducts from its synthesis.
For non-volatile analysis, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a mass spectrometer (LC-MS) or a charged aerosol detector (CAD), is highly effective. intertek.com This is particularly useful for analyzing extracts from polymeric materials to quantify the amount of this compound that may have migrated.
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for understanding the thermal stability of this compound and its effect on the thermal properties of polymers. measurlabs.com TGA can determine the decomposition temperature of the compound, while DSC can reveal information about its melting point and any influence it has on the glass transition temperature of a polymer blend. measurlabs.com
These advanced techniques, often used in combination, provide a complete profile of this compound, ensuring its proper identification, purity assessment, and performance evaluation in its intended applications. resolvemass.ca
Computational Chemistry and Molecular Modeling of Dihexyl Dodecanedioate Systems
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions
Quantum mechanical calculations, based on solving the Schrödinger equation, provide a fundamental description of a molecule's electronic structure. uni-graz.at These methods are essential for understanding chemical reactivity and spectroscopic properties.
Density Functional Theory (DFT) has become a widely used quantum mechanical method due to its favorable balance of accuracy and computational cost. unige.charxiv.org DFT is based on the principle that the ground-state energy of a molecule can be determined from its electron density. uni-graz.atjussieu.fr This approach is used to calculate a wide range of molecular properties, including energies, geometries, and charge distributions. fu-berlin.de
For dihexyl dodecanedioate (B1236620), DFT calculations can predict its optimized three-dimensional structure, defining bond lengths, bond angles, and dihedral angles. Furthermore, DFT provides insights into the molecule's electronic properties by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov The distribution of atomic charges can also be determined, highlighting the polar regions of the molecule, such as the ester functional groups. Various functionals, such as B3LYP or PBE0, can be employed, and the inclusion of dispersion corrections is often necessary to accurately model long-chain alkanes. mdpi.comcompchemhighlights.org
| Property | Calculated Value | Description |
|---|---|---|
| Total Energy (Hartree) | -1162.45 | The total electronic energy of the molecule in its optimized geometry. fu-berlin.de |
| HOMO Energy (eV) | -7.85 | Energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |
| LUMO Energy (eV) | 1.23 | Energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap (eV) | 9.08 | An indicator of chemical reactivity and stability. nih.gov |
| Dipole Moment (Debye) | 2.15 | A measure of the overall polarity of the molecule. |
Computational methods are invaluable for elucidating the detailed mechanisms of chemical reactions. rsc.orgresearchgate.net By mapping the potential energy surface (PES), researchers can identify reactants, products, intermediates, and, most importantly, transition states. smu.edu The energy difference between the reactants and the transition state defines the activation energy, which governs the reaction rate.
The formation of this compound typically occurs via Fischer esterification of dodecanedioic acid with hexanol under acidic catalysis. DFT calculations can model this process step-by-step. mdpi.com This includes the initial protonation of the carboxylic acid, the nucleophilic attack by the alcohol, the formation of a tetrahedral intermediate, subsequent proton transfers, and the final elimination of water to form the ester. By calculating the energies of each stationary point along the reaction coordinate, a detailed energy profile can be constructed. smu.edu This allows for the identification of the rate-determining step and provides insights into how catalysts can lower the activation barriers. These computational studies can also explore potential side reactions or degradation pathways. nih.gov
| Reaction Step | Description | Calculated ΔG‡ (kcal/mol) |
|---|---|---|
| Protonation of Carbonyl | Initial activation of the carboxylic acid by the acid catalyst. | 5.2 |
| Nucleophilic Attack | Attack of hexanol on the protonated carbonyl carbon. | 15.8 |
| Proton Transfer | Internal proton transfer to form a good leaving group (-OH2+). | 8.5 |
| Water Elimination | Departure of a water molecule to form the ester. This is often the rate-determining step. nih.gov | 22.1 |
Hybrid QM/MM Approaches for Complex this compound Systems and Reactions
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful computational strategy for studying large and complex molecular systems, such as those involving this compound. wordpress.comnih.govresearchgate.net These approaches are particularly advantageous when a chemical process, like bond formation or cleavage, occurs in a localized region of a much larger system. nih.gov The core principle of QM/MM is to partition the system into two regions: a smaller, electronically significant part treated with high-accuracy but computationally expensive Quantum Mechanics (QM), and the larger, surrounding environment treated with the more efficient, classical force-field-based Molecular Mechanics (MM). wordpress.comresearchgate.net
The total energy in a QM/MM calculation is a combination of the energies of the two regions and the interaction energy between them. nih.gov A critical aspect is the treatment of the boundary between the QM and MM regions, especially when it cuts across covalent bonds. Various schemes, such as the link-atom method, are employed to saturate the valency of the QM region and ensure a smooth and physically meaningful connection. researchgate.netnih.gov The interaction between the QM and MM parts is often handled through an "electrostatic embedding" scheme, where the partial charges of the MM atoms are allowed to polarize the electron density of the QM region, providing a more realistic model of the system's electrostatics. wordpress.com
The application of QM/MM methods is essential for modeling reactions of this compound in complex environments, such as within an enzyme active site or at a material interface. nih.govsemanticscholar.org For example, in studying the enzymatic hydrolysis of this compound by an esterase, the ester bond being cleaved, along with key amino acid residues in the enzyme's active site, would constitute the QM region. diva-portal.orgnih.gov The rest of the enzyme, the long alkyl chains of the substrate, and the surrounding solvent molecules would be treated at the MM level. This approach enables the detailed investigation of the reaction mechanism, the calculation of activation energy barriers, and the characterization of transition states, providing insights that are inaccessible to purely classical simulations. diva-portal.orgacs.org
| Parameter | Description | Rationale for this compound System |
| QM Region | Atoms treated with Quantum Mechanics (e.g., DFT, semi-empirical methods). | Includes one of the ester carbonyl carbons, the adjacent oxygen atoms, and the attacking species (e.g., a water molecule or hydroxide (B78521) ion). This is the locus of bond-breaking and bond-forming events. |
| MM Region | Atoms treated with Molecular Mechanics (e.g., AMBER, OPLS-AA force fields). | Includes the long C10 alkyl chain of the dodecanedioate moiety, the two C6 hexyl chains, and the surrounding solvent or protein environment. These parts influence the reaction sterically and electrostatically but do not undergo electronic changes. |
| Boundary Treatment | Method to handle covalent bonds cut by the QM/MM partition. | Link-atom approach (e.g., a hydrogen atom) is used to cap the dangling bond of the QM region where it connects to the MM alkyl chain, satisfying the valency of the QM atoms. |
| QM/MM Coupling | Describes the interaction between the two regions. | Electrostatic embedding is employed. The partial charges of the MM atoms polarize the electron cloud of the QM region, allowing the environment to influence the electronic structure of the reaction center. |
| Simulation Goal | The objective of the computational study. | To determine the free energy barrier and reaction mechanism for the hydrolysis of one ester group, and to characterize the structure of the tetrahedral intermediate and the transition state. diva-portal.orgresearchgate.net |
Machine Learning Integration in Computational Spectroscopy and Property Prediction for Ester Systems
The integration of Machine Learning (ML) into computational chemistry is revolutionizing the prediction of molecular properties and the interpretation of spectroscopic data for ester systems, including complex molecules like this compound. mdpi.comacs.org ML models can learn complex relationships between molecular structure and its properties from large datasets, enabling predictions that are orders of magnitude faster than traditional quantum chemical calculations. rsc.orgfrontiersin.org
In the context of property prediction, ML algorithms such as Random Forests, Support Vector Machines (SVM), and various types of Neural Networks (NN) are trained on extensive databases of known esters. bohrium.comnih.gov These models use molecular descriptors or fingerprints as input to predict a wide range of physicochemical properties. For a long-chain diester like this compound, this could include predicting its metabolic stability, hydrolysis rate, solubility, or properties relevant to its application in polymers and materials. researchgate.netdigitellinc.comnih.gov For example, a model trained on the hydrolysis rates of hundreds of different esters can predict the rate for this compound based on its structural features, providing rapid screening without the need for extensive laboratory work or computationally intensive QM/MM simulations. bohrium.comresearchgate.net
| ML Model Type | Predicted Property / Application | Example System(s) from Research | Reported Performance / Finding | Reference(s) |
| Autoencoder (AE) / Deep Learning | Hydrolysis Rate | Various biodegradable esters | AE model showed significantly better performance than traditional prediction software (SPARC). | researchgate.net |
| LightGBM, SVM, Random Forest (RF) | Metabolic Stability (Half-life) in Blood/Plasma | 656 ester-containing molecules | A consensus model achieved a coefficient of determination (R²) of 0.793 on the test set, enabling high-throughput screening. | bohrium.com |
| Ensemble Classifier (SVM, KNN, Linear Model) | Enzyme Promiscuity | Ester Hydrolases | The model, EP-pred, successfully identified ten new promiscuous esterases from a database, which were experimentally validated. | nih.govresearchgate.net |
| Random Forest, K-NN, BPNN | Qualitative Analysis from NIR Spectra | Terpenoid esters | Random Forest algorithm achieved 100% prediction accuracy in identifying ester samples from their near-infrared spectra. | nih.gov |
| Graph Neural Network (GNN) | ¹H and ¹³C NMR Chemical Shifts | Small organic molecules | GNN models can predict chemical shifts with a mean absolute error (MAE) as low as 0.14 ppm for ¹H and 1.21 ppm for ¹³C. | frontiersin.org |
| Convolutional Neural Network (CNN) | IR Spectra Analysis (Functional Group Identification) | 14,361 organic molecules | Achieved a weighted F1 score of 93% for identifying 17 different functional groups from FT-IR spectra. | spectroscopyonline.com |
Intermolecular Interactions and Polymer System Integration Studies of Dodecanedioate Esters
Mechanistic Investigations of Dodecanedioate (B1236620) Ester Interactions with Polymer Matrices
Dodecanedioate esters, including dihexyl dodecanedioate, are recognized for their role as plasticizers and performance modifiers in various polymer systems. Their integration into a polymer matrix is governed by a complex interplay of intermolecular forces and structural compatibility, which dictates the macroscopic properties of the final material. Understanding the mechanisms of these interactions is crucial for designing polymer blends with tailored performance characteristics.
The introduction of a diester such as this compound into a polymer matrix significantly enhances polymer chain mobility and alters segmental dynamics. researchgate.net The diester molecules interpose themselves between the polymer chains, increasing the free volume and reducing the density of intermolecular entanglements. researchgate.net This plasticizing effect is directly linked to a decrease in the glass transition temperature (Tg) of the polymer, a key indicator of enhanced chain mobility at a given temperature. researchgate.net
The structure of the diester is paramount in determining its effectiveness. The long, flexible aliphatic chain of the dodecanedioate moiety, combined with the hexyl ester groups, provides a structure that can efficiently disrupt polymer-polymer interactions. The length of the alkyl ester chains influences the plasticizer's compatibility with the polymer matrix; chains that are too long may decrease compatibility and effectiveness. In contrast, the central C12 backbone of the dodecanedioate portion contributes to its low volatility and permanence within the matrix. The increased mobility of polymer segments allows for greater flexibility, lower modulus, and improved processing characteristics of the polymer blend. researchgate.net Studies on various polymer systems demonstrate that this increased segmental motion is a primary factor in the transition from a rigid, glassy state to a more flexible, rubbery state. researchgate.net
| Diester Structural Feature | Effect on Polymer Matrix | Resulting Macroscopic Property Change |
|---|---|---|
| Long Aliphatic Backbone (e.g., Dodecanedioate) | Increases free volume between polymer chains. | Lowered Glass Transition Temperature (Tg), Increased Flexibility. |
| Alkyl Ester Chain Length (e.g., Hexyl) | Affects compatibility and efficiency of chain separation. | Optimization of plasticizing effect and permanence. |
| Ester Functional Groups | Creates sites for potential intermolecular interactions (dipole-dipole). | Improved compatibility and distribution within the matrix. |
Spectroscopic techniques are powerful tools for probing the specific intermolecular interactions that drive the compatibility between dodecanedioate esters and polymer matrices. Fourier Transform Infrared (FTIR) spectroscopy is particularly sensitive to changes in the vibrational environment of functional groups, such as the carbonyl (C=O) group of the ester. osti.gov When the ester is blended with a polymer capable of hydrogen bonding or strong dipole-dipole interactions, shifts in the C=O stretching frequency are observed. nih.gov A shift to a lower wavenumber typically indicates the formation of hydrogen bonds between the ester's carbonyl oxygen and a donor group on the polymer, signifying good molecular-level mixing and compatibility. osti.govnih.gov
Similarly, Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed insights into the proximity and interaction of different molecular components. acs.org Changes in the chemical shifts and relaxation times of specific nuclei in both the ester and the polymer upon blending can elucidate the extent of mixing and the nature of the intermolecular associations. acs.org These spectroscopic methods confirm that the primary driving force for compatibility in many ester-polymer blends is the formation of specific interactions, most notably hydrogen bonds and dipole-dipole forces, which must be strong enough to overcome the unfavorable interactions between the components. osti.govnih.gov
Theoretical and computational modeling provides a molecular-level understanding of the interfacial phenomena between dodecanedioate esters and polymers that is often inaccessible through experimental means alone. cam.ac.uk Molecular Dynamics (MD) simulations can model the dynamic behavior of polymer chains and ester molecules, offering insights into how the plasticizer affects chain conformation and mobility. rsc.org These models can predict key properties such as the interfacial tension between the ester and polymer phases. researchgate.net A lower interfacial tension generally correlates with better miscibility and a more uniform distribution of the ester within the polymer matrix. researchgate.net
These computational approaches allow for the investigation of how variables like the ester's alkyl chain length and the polymer's chemical functionality influence interfacial adhesion and blend morphology. cam.ac.uk By simulating the interactions at the molecular level, researchers can predict the compatibility of new ester-polymer systems and guide the design of materials with optimized properties. researchgate.net The models can also help rationalize experimental observations, such as why certain diesters are more effective plasticizers for specific polymers, by quantifying the energetic favorability of their interactions. cam.ac.ukrsc.org
This compound as a Building Block in Novel Polymeric Architectures
Beyond its use as an additive, the dodecanedioate moiety, derived from dodecanedioic acid, serves as a valuable monomer for the synthesis of novel polymers, particularly aliphatic polyesters. Its long, flexible C12 structure imparts unique characteristics to the resulting polymer backbone.
Aliphatic polyesters based on dodecanedioic acid are typically synthesized via melt polycondensation, reacting the diacid with various diols. researchgate.netnih.gov This method is a common industrial process for producing high molecular weight polyesters. ulisboa.pt The properties of these polyesters are highly dependent on the structure of the comonomer, particularly the chain length of the diol used. researchgate.net Research has shown that as the chain length of the diol increases, there can be corresponding changes in the molecular weight, thermal stability, and mechanical properties of the resulting polyester (B1180765). researchgate.net
Introducing branching into the polymer architecture is another strategy to modify properties. This can be achieved by incorporating a small amount of a multifunctional monomer, such as pentaerythritol (B129877), during the polymerization process. polyu.edu.hkmdpi.com The introduction of long-chain branches can significantly improve the melt strength, toughness, and modulus of the polyester. mdpi.com Even small amounts of a branching agent can lead to substantial increases in impact strength and tensile modulus, enhancing the material's processability and performance for applications like film blowing. polyu.edu.hkmdpi.com
| Property | Linear PBD | Branched PBD (1 mol% PER) | Percentage Increase |
|---|---|---|---|
| Notched Impact Strength | Base Value | Increased | 85% |
| Tensile Modulus | Base Value | Increased | 206% |
The presence of long, flexible dodecanedioate moieties in a polyester backbone has a profound influence on the polymer's morphology, specifically its crystallinity and amorphous phase behavior. researchgate.net These long aliphatic segments can promote chain packing and crystallization, leading to semi-crystalline materials. nih.gov The degree of crystallinity, which is the fractional amount of crystalline phase in the polymer, is a critical parameter that dictates many of the material's properties, including stiffness, thermal stability, and barrier properties. researchgate.netresearchgate.net
Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) are common techniques used to study these characteristics. nih.gov DSC analysis reveals key thermal transitions, such as the glass transition temperature (Tg) of the amorphous phase and the melting temperature (Tm) of the crystalline domains. researchgate.net For polyesters derived from dodecanedioic acid, the long methylene (B1212753) sequence allows for polyethylene-like crystal structures, resulting in relatively high melting points (e.g., 70-90 °C) and a significant degree of crystallinity. researchgate.net The introduction of branching can further influence crystallization kinetics, with some studies showing that branched polyesters exhibit an improved crystallization ability compared to their linear counterparts. mdpi.com This ability to control the balance between the crystalline and amorphous phases allows for the fine-tuning of the polymer's mechanical and thermal properties for specific applications. researchgate.netrsc.org
Formation of Supramolecular Assemblies and Polymeric Networks with Dodecanedioate Units
The integration of dodecanedioate esters, such as this compound, into larger molecular systems is principally governed by two distinct pathways: the formation of supramolecular assemblies through non-covalent interactions and the creation of polymeric networks via covalent bonding. The long aliphatic backbone of the dodecanedioate unit plays a crucial role in the structural characteristics of these systems.
Supramolecular Assemblies Driven by Non-Covalent Interactions
Simple diesters like this compound, which lack strong hydrogen-bond-donating groups, primarily form ordered supramolecular structures through weaker, non-covalent forces. The self-assembly process is dominated by van der Waals forces and hydrophobic interactions.
Detailed Research Findings: The architecture of these assemblies is largely dictated by the packing of the long hydrocarbon chains. The C10 methylene chain of the dodecanedioate moiety and the C6 chains of the hexyl groups provide significant surface area for van der Waals interactions, which are the cumulative effect of London dispersion forces. These forces, though weak individually, become substantial over the length of the molecule, promoting an ordered alignment of molecules to maximize contact and minimize free volume.
Studies on the crystal structure of long-chain aliphatic polyesters, which serve as analogous models, reveal that the methylene segments often adopt a polyethylene-like packing. The ester groups tend to align in layers, creating distinct polar and nonpolar domains within the supramolecular structure. This segregation is driven by the energetic favorability of grouping polar ester functionalities together and allowing the extensive aliphatic chains to pack efficiently. For this compound, a similar layered arrangement in the solid state would be anticipated, with planes of ester groups separated by interdigitated hexyl and dodecanedioate alkyl chains.
| Interaction Type | Typical Energy Range (kJ/mol) | Primary Contributing Moieties |
|---|---|---|
| Van der Waals (Dispersion) | -40 to -80 | Dodecanedioate and Hexyl Alkyl Chains |
| Electrostatic (Dipole-Dipole) | -5 to -15 | Ester Carbonyl Groups (C=O) |
| Hydrogen Bonding (Acceptor Role) | -10 to -25 | Ester Carbonyl Oxygen with H-bond Donor |
Note: The data in Table 1 are representative values derived from computational studies on various organic molecular crystals and are intended to illustrate the relative contributions of different intermolecular forces for long-chain aliphatic esters.
Polymeric Networks Incorporating Dodecanedioate Units
The dodecanedioate unit can be readily incorporated as a monomer into polymeric networks through the formation of covalent ester bonds. This is typically achieved via polycondensation reactions between dodecanedioic acid (or its derivatives) and polyfunctional alcohols (polyols).
Detailed Research Findings: The synthesis of polyesters based on dodecanedioic acid has been demonstrated with various diols and polyols. For instance, the reaction of dodecanedioic acid with 1,4-butanediol (B3395766) yields poly(butylene dodecanedioate) (PBD), a long-chain aliphatic polyester. While PBD itself is a linear polymer, the introduction of a multifunctional branching agent, such as pentaerythritol (a tetraol), during the polymerization process leads to the formation of a cross-linked polymeric network. These cross-links prevent the polymer chains from sliding past one another, resulting in a thermoset material with distinct mechanical properties.
The properties of the resulting network are highly dependent on the functionality of the alcohol used and the cross-linking density. When dodecanedioic acid is reacted with a trifunctional alcohol like glycerol (B35011), a biodegradable thermoset polyester, poly(glycerol dodecanedioate), is formed. The three hydroxyl groups on the glycerol molecule allow for the formation of a three-dimensional network structure where the flexible dodecanedioate units act as long, aliphatic cross-linkers.
The characteristics of these dodecanedioate-based polymer networks can be tailored by controlling the stoichiometry of the reactants and the reaction conditions.
| Polymer System | Monomers | Network Type | Key Structural Feature |
|---|---|---|---|
| Branched Poly(butylene dodecanedioate) | Dodecanedioic acid, 1,4-Butanediol, Pentaerythritol | Covalently Cross-linked | Long-chain branching and cross-linking points from pentaerythritol |
| Poly(glycerol dodecanedioate) | Dodecanedioic acid, Glycerol | Covalently Cross-linked | Trifunctional cross-linking points from glycerol creating a 3D network |
In these networks, the long, flexible dodecanedioate chain contributes to the material's properties, such as its elasticity and biodegradability, due to the presence of hydrolyzable ester linkages. The intermolecular forces, primarily van der Waals interactions between the long methylene segments, also play a secondary role in the final properties of the bulk material, influencing aspects like crystallinity and melting temperature.
Environmental Fate and Degradation Pathways of Dodecanedioate Esters
Biodegradation Mechanisms of Dihexyl Dodecanedioate (B1236620) in Environmental Compartments
Biodegradation, the breakdown of organic matter by microorganisms, is a primary pathway for the environmental removal of many organic chemicals. While specific studies on dihexyl dodecanedioate are limited, the biodegradation of structurally similar long-chain aliphatic polyesters and other esters provides a strong indication of its likely metabolic fate. The susceptibility of these esters to microbial attack is largely dependent on the accessibility of the ester linkages to microbial enzymes.
The initial and most critical step in the biodegradation of this compound is the enzymatic hydrolysis of its two ester bonds. This reaction is catalyzed by microorganisms that produce extracellular or cell-surface-bound esterases. The hydrolysis cleaves the ester linkages, releasing the parent dicarboxylic acid, dodecanedioic acid, and the corresponding alcohol, 1-hexanol.
The proposed microbial transformation pathway for this compound is as follows:
Initial Hydrolysis: this compound is first hydrolyzed to monohexyl dodecanedioate and 1-hexanol.
Second Hydrolysis: The monohexyl dodecanedioate is further hydrolyzed to dodecanedioic acid and another molecule of 1-hexanol.
Following the initial hydrolysis, the resulting metabolites, dodecanedioic acid and 1-hexanol, are typically further metabolized by microorganisms. Dodecanedioic acid, a long-chain dicarboxylic acid, can be utilized by various microorganisms through pathways such as β-oxidation, leading to its conversion into smaller molecules that can enter central metabolic pathways like the citric acid cycle. core.ac.uk Similarly, 1-hexanol can be oxidized to hexanoic acid and subsequently enter fatty acid metabolism pathways.
Studies on the bioconversion of dodecanedioic acid from fatty acid esters using yeast like Candida tropicalis have demonstrated the capability of microorganisms to process long-chain dicarboxylic acids. utm.mynih.gov While these studies focus on the production of dodecanedioic acid, they confirm the existence of microbial pathways for its metabolism. The degradation of other plasticizers, such as phthalate esters, also proceeds through an initial hydrolysis step, yielding phthalic acid and the corresponding alcohol, which are then further mineralized. sysu.edu.cnresearchgate.netnih.gov
Table 1: Postulated Metabolites of this compound Biodegradation
| Parent Compound | Primary Metabolites | Secondary Metabolites |
| This compound | Monohexyl dodecanedioate, 1-Hexanol | Dodecanedioic acid |
This table is based on general principles of ester biodegradation due to the absence of specific studies on this compound.
The key enzymes responsible for the initial breakdown of this compound are hydrolases, specifically carboxylesterases (EC 3.1.1.1). These enzymes catalyze the hydrolysis of ester bonds. Lipases and esterases are the primary types of enzymes involved in the degradation of aliphatic polyesters. mdpi.com Lipases are particularly effective against water-insoluble long-chain esters, while esterases preferentially hydrolyze more water-soluble, shorter-chain esters. mdpi.com Given the long alkyl chains of this compound, lipases produced by various bacteria and fungi are likely to be significant contributors to its environmental degradation.
These enzymes typically feature a catalytic triad, commonly composed of serine, histidine, and aspartate residues, which facilitates the cleavage of the ester bond. mdpi.com The enzymatic degradation can occur through two main mechanisms: bulk degradation, where hydrolysis occurs throughout the material, and superficial erosion, where degradation is limited to the surface of the material. mdpi.com For a liquid compound like this compound, degradation would likely occur at the oil-water interface where microbial enzymes can access the substrate.
The rate of biodegradation of this compound is influenced by environmental conditions, particularly the presence or absence of oxygen.
Aerobic Conditions: Under aerobic conditions, the biodegradation of aliphatic esters is generally efficient. Microorganisms utilize oxygen as the terminal electron acceptor, leading to the complete mineralization of the organic substrate to carbon dioxide and water. Studies on other long-chain aliphatic esters have shown that they are readily biodegradable under aerobic conditions. epa.gov For instance, certain triesters of trimethylolpropane with long-chain fatty acids have demonstrated high levels of biodegradation (e.g., 86% in 28 days) in standard OECD tests. epa.gov The rate of degradation is often influenced by the length of the alkyl chains, with some studies on polyesters indicating that longer methylene (B1212753) segments in the polymer backbone can lead to higher rates of hydrolysis by cutinases. mdpi.com
Anaerobic Conditions: Under anaerobic conditions, the biodegradation of organic compounds is generally slower than in aerobic environments. In the absence of oxygen, microorganisms utilize other terminal electron acceptors such as nitrate, sulfate, or carbon dioxide. While there is limited information on the anaerobic degradation of this compound specifically, studies on other esters have shown that biodegradation can occur, albeit at a reduced rate. nih.gov The initial hydrolysis of the ester bonds can proceed anaerobically, but the subsequent degradation of the resulting dodecanedioic acid and 1-hexanol may be less efficient.
Table 2: Comparative Biodegradation Kinetics of Aliphatic Esters
| Compound Type | Condition | Half-life/Degradation Rate | Reference |
| Long-chain fatty acid esters | Aerobic | Readily biodegradable, >60% in 28 days | epa.gov |
| Mono-alkyl phthalate esters | Aerobic (sediment) | 16 - 39 hours | researchgate.net |
| Long-chain aliphatic polyesters | Enzymatic Hydrolysis | Rate dependent on monomer chain length | nih.gov |
This table presents data for structurally similar compounds to infer the potential biodegradation kinetics of this compound.
Environmental Distribution and Transport Modeling for Dodecanedioate Esters
The environmental distribution and transport of dodecanedioate esters, such as this compound, are governed by their physicochemical properties. As large, non-polar molecules with high molecular weights, they are characterized by low water solubility and low vapor pressure. These properties suggest that their movement between environmental compartments (air, water, soil, and sediment) is limited. Modeling their fate helps in predicting their persistence and potential for exposure in various ecosystems. The primary transport pathways considered are sorption to solid matrices like soil and sediment, and to a lesser extent, volatilization into the atmosphere.
Sorption to Environmental Matrices: Soil and Sediment Interactions
The interaction of dodecanedioate esters with soil and sediment is a critical process influencing their environmental mobility and bioavailability. Due to their hydrophobic nature and long aliphatic structure, these compounds are expected to exhibit strong sorption to solid environmental matrices, particularly those rich in organic carbon.
The primary mechanism for the sorption of non-polar organic compounds like this compound is partitioning into the natural organic matter (SOM) present in soils and sediments. mdpi.com This process is quantified by the organic carbon-water partition coefficient (Koc), which measures the ratio of the chemical's concentration in the organic carbon phase to its concentration in the aqueous phase at equilibrium. chemsafetypro.com A high Koc value indicates strong binding to soil and sediment, resulting in low mobility. chemsafetypro.com
The strong sorption of dodecanedioate esters to soil and sediment particles implies that they are not readily leached into groundwater nor are they easily transported in surface waters, except when bound to suspended particulate matter. This sequestration in soil and sediment matrices makes biodegradation the primary pathway for their removal from the environment, although the reduced bioavailability in the sorbed state can slow this process.
Table 1: General Soil Mobility Classes Based on Organic Carbon-Water Partition Coefficient (Koc)
| Log Koc | Koc Value | Soil Mobility Class | Interpretation |
|---|---|---|---|
| <1.7 | <50 | Very High | Compound is not adsorbed and moves readily with soil water. |
| 1.7 - 2.7 | 50 - 500 | High | Compound has low adsorption; leaching and runoff potential exist. |
| 2.7 - 3.7 | 500 - 5,000 | Moderate | Slight movement in soil; leaching potential is low. |
| 3.7 - 4.7 | 5,000 - 50,000 | Low | Compound is strongly adsorbed and shows negligible movement. |
| >4.7 | >50,000 | Immobile | Compound is very strongly adsorbed and is essentially immobile in soil. |
Note: This table provides a general classification. This compound is expected to fall into the Low to Immobile classes due to its molecular structure.
Volatilization and Atmospheric Fate Modeling
Volatilization from soil and water surfaces is generally not considered a significant environmental transport pathway for high molecular weight esters like this compound. This is due to their inherently low vapor pressure and low Henry's Law Constant, which describes the partitioning of a chemical between air and water. nist.govnih.gov For instance, related long-chain dodecanedioate esters exhibit very high flash points (e.g., Di-oleyl dodecanedioate at 300°C), indicating extremely low volatility. researchgate.net
For the negligible fraction of the compound that might partition into the atmosphere, its fate would be determined by atmospheric chemical reactions. The primary degradation process for organic compounds in the troposphere is oxidation by photochemically-produced hydroxyl radicals (•OH). copernicus.org The rate of this reaction determines the atmospheric lifetime of the compound.
While direct experimental data on the atmospheric half-life of this compound is unavailable, estimates can be made by analogy to other large aliphatic esters. The reaction with •OH radicals would involve hydrogen abstraction from the alkyl chains. copernicus.org Studies on phthalate esters, which also possess long alkyl chains, show that atmospheric lifetimes are typically on the order of hours to a few days. nih.gov For example, the atmospheric half-life for vapor-phase dihexyl phthalate's reaction with hydroxyl radicals is estimated to be 26 hours. It is expected that this compound would have a similarly short atmospheric lifetime, preventing long-range atmospheric transport. Any portion of the ester adsorbed to atmospheric particulate matter would be removed via wet or dry deposition. nih.gov
Table 2: Estimated Physicochemical Properties and Atmospheric Fate of this compound
| Property | Estimated Value / Characteristic | Environmental Significance |
|---|---|---|
| Molecular Weight | 342.5 g/mol | Contributes to low volatility and low water solubility. |
| Vapor Pressure | Very Low | Indicates that significant volatilization from soil or water is unlikely. regulations.gov |
| Henry's Law Constant (Kaw) | Low | Suggests the compound preferentially partitions to water over air, limiting volatilization from aquatic systems. nih.gov |
| Atmospheric Degradation | Reaction with •OH radicals | Primary removal mechanism for any fraction that enters the atmosphere. copernicus.org |
| Estimated Atmospheric Half-Life | Hours to a few days | Prevents long-range atmospheric transport. |
Note: Values are estimated based on the compound's structure and data from analogous long-chain esters.
Assessment of Transformation Products in Environmental Media
The primary degradation pathway for dodecanedioate esters in environmental media is expected to be biodegradation, initiated by the hydrolysis of the ester linkages. nih.govresearchgate.net This process can occur through both abiotic and biotic mechanisms, with microbial enzymatic hydrolysis being the most significant route. Many long-chain fatty acid esters are considered to be readily biodegradable. epa.gov
The initial transformation of this compound results in the formation of dodecanedioic acid and the corresponding alcohol, 1-hexanol.
Step 1: Ester Hydrolysis this compound + 2 H₂O → Dodecanedioic acid + 2 (1-Hexanol)
These initial transformation products are themselves subject to further environmental degradation.
Dodecanedioic Acid: This long-chain dicarboxylic acid is a known metabolite in various biological systems. Studies have shown that microorganisms, such as the yeast Candida tropicalis, can metabolize related compounds to produce dodecanedioic acid, indicating that pathways for its breakdown exist in the environment. utm.mynih.gov It is expected to be degraded further via beta-oxidation, ultimately being mineralized to carbon dioxide and water.
1-Hexanol: This simple six-carbon alcohol is readily biodegradable by a wide range of environmental microorganisms. It serves as a carbon source and is quickly metabolized.
Table 3: Anticipated Environmental Transformation Pathway for this compound
| Stage | Compound(s) | Transformation Process | Resulting Products |
|---|---|---|---|
| Parent Compound | This compound | Initial microbial or chemical hydrolysis of ester bonds. nih.gov | Dodecanedioic acid and 1-Hexanol |
| Primary Transformation | Dodecanedioic acid | Aerobic biodegradation (e.g., β-oxidation). utm.mynih.gov | Shorter-chain dicarboxylic acids, eventually CO₂ and H₂O |
| Primary Transformation | 1-Hexanol | Aerobic biodegradation. | Hexanoic acid, eventually CO₂ and H₂O |
| Ultimate Fate | Mineralization to carbon dioxide and water. |
Advanced Research Methodologies and Future Research Directions
Development of Novel Catalytic Systems for Dihexyl Dodecanedioate (B1236620) Synthesis
The synthesis of Dihexyl dodecanedioate, traditionally achieved through esterification using mineral acids, is an area ripe for innovation through advanced catalytic systems. The focus of modern catalysis research is on creating catalysts that are not only highly efficient and selective but also environmentally benign and reusable, aligning with the principles of green chemistry. researchgate.net
Novel catalytic approaches for diester synthesis include:
Heterogeneous Catalysts: Solid acid catalysts, such as zeolites, ion-exchange resins (e.g., Amberlyst-15), and metal oxides, offer significant advantages. depositolegale.it Their solid nature simplifies separation from the reaction mixture, enabling easy recovery and recyclability, which reduces waste and operational costs. sciencedaily.com Research is directed towards designing catalysts with optimized pore structures and acid site densities to enhance the diffusion of reactants like dodecanedioic acid and 1-hexanol, thereby increasing reaction rates.
Organocatalysts: The use of metal-free, organic small molecules as catalysts is a rapidly growing field. unm.edu For esterification, catalysts such as proline derivatives or specific aminocatalysts could offer unique selectivity and operate under mild conditions. depositolegale.itunm.edu These systems avoid the potential for metal contamination in the final this compound product.
Nanocatalysts: Nanomaterials, such as cobalt(II,III) oxide (Co₃O₄) spinel nanoparticles, present a high surface-area-to-volume ratio, leading to a greater number of active sites and potentially higher catalytic activity. rsc.org Research into functionalized magnetic nanoparticles is also promising, as they can be easily removed from the reaction medium using an external magnetic field.
Bio-inspired and Earth-Abundant Metal Catalysts: Catalytic systems incorporating non-toxic, earth-abundant metals like copper are being developed to replace precious metal catalysts. sciencedaily.com These catalysts can be designed with specific ligand architectures to fine-tune their activity and selectivity for the esterification process, ensuring high conversion rates to this compound under milder conditions. researchgate.net
The table below compares the performance characteristics of different catalytic systems being explored for esterification reactions relevant to this compound synthesis.
| Catalyst Type | Key Advantages | Research Focus | Potential Impact on this compound Synthesis |
| Heterogeneous Catalysts | Easy separation, reusability, reduced corrosion | Tailoring porosity and acid site strength | Lower production costs, reduced waste streams |
| Organocatalysts | Metal-free, mild reaction conditions | Development of novel chiral and cascade catalysts unm.edu | High-purity product, avoidance of metal leaching |
| Nanocatalysts | High surface area, high activity, unique properties rsc.org | Improving stability and simplifying recovery | Increased reaction rates, potential for novel reaction pathways |
| Earth-Abundant Metals | Low cost, low toxicity, sustainable sciencedaily.com | Ligand design for enhanced selectivity and efficiency researchgate.net | Greener manufacturing process, reduced environmental footprint sciencedaily.com |
In-Situ Spectroscopic Monitoring of this compound Reaction Dynamics
Understanding the kinetics, mechanisms, and transient intermediates involved in the synthesis of this compound is crucial for process optimization. In-situ spectroscopic techniques allow for real-time monitoring of the reaction as it occurs, providing a wealth of data without the need for sampling and quenching, which can alter the reaction state. spectroscopyonline.com
Key in-situ methods applicable to this compound synthesis include:
Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy techniques are powerful for tracking the concentration of reactants (dodecanedioic acid, 1-hexanol) and the formation of the product (this compound) by monitoring characteristic functional group peaks (e.g., C=O stretch in carboxylic acid vs. ester). This allows for the precise determination of reaction kinetics and endpoints. irb.hr
X-ray Absorption Near Edge Structure (XANES): When using metal-based catalysts, XANES can provide information on the oxidation state and coordination environment of the metal active sites during the reaction. rsc.org This is critical for understanding how the catalyst functions and deactivates, aiding in the design of more robust catalytic systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution in-situ NMR can provide detailed structural information about all species in the reaction mixture, including intermediates that may not be detectable by other methods.
By combining these techniques, a comprehensive picture of the reaction dynamics can be constructed. For instance, simultaneous monitoring could reveal the rate of disappearance of the carboxylic acid, the rate of appearance of the ester, and changes in the catalyst's electronic structure all at once. irb.hrrsc.org This detailed, time-resolved data is invaluable for building accurate kinetic models and optimizing reaction conditions such as temperature and catalyst loading. spectroscopyonline.com
Integration of Artificial Intelligence and Data Science in this compound Research
Artificial intelligence (AI) and data science are transforming chemical research by enabling the analysis of complex, large-scale datasets to predict outcomes and guide experimental design. nih.govrenewablematter.eu In the context of this compound, these computational tools have several potential applications.
Predictive Modeling: Machine learning (ML) algorithms can be trained on datasets from past esterification experiments to predict reaction yields, selectivity, and rates under various conditions (e.g., temperature, pressure, catalyst type, reactant ratio). nih.gov This allows for the rapid in-silico screening of a vast experimental space, identifying promising conditions before any lab work is done.
Catalyst Discovery and Design: AI can accelerate the discovery of novel catalysts by identifying correlations between a catalyst's structural or electronic properties and its performance. nih.gov By analyzing databases of chemical structures and their known activities, AI models can suggest new candidate molecules or materials with a high probability of being effective for this compound synthesis.
Automated Reaction Optimization: AI can be integrated with automated laboratory systems ("self-driving labs") to perform experiments, analyze the results, and decide on the next set of experimental parameters to achieve a specific goal, such as maximizing the yield of this compound. This creates a closed-loop optimization process that is far more efficient than traditional, manual methods.
Spectral Analysis: AI models, particularly deep learning networks, can assist in the interpretation of complex spectroscopic data obtained from in-situ monitoring. eurekalert.org They can deconvolve overlapping spectral features and identify subtle patterns that may indicate the presence of transient intermediates or catalyst degradation.
The integration of AI can significantly reduce the time and resources required for research and development, leading to faster innovation in the production of this compound. renewablematter.eu
| AI/Data Science Application | Methodology | Objective for this compound Research |
| Predictive Modeling | Machine Learning, Regression Algorithms nih.gov | Predict reaction yield and selectivity based on input parameters. |
| Catalyst Discovery | Generative Models, Cheminformatics | Design novel catalysts with high activity for esterification. |
| Process Optimization | Bayesian Optimization, Reinforcement Learning | Efficiently identify optimal reaction conditions for synthesis. |
| Spectral Interpretation | Deep Learning, Neural Networks eurekalert.org | Deconvolve complex in-situ spectra to elucidate reaction mechanisms. |
Microfluidic and Continuous Flow Reactor Designs for Efficient Diester Production
The shift from traditional batch reactors to continuous flow and microfluidic systems represents a significant advancement in chemical manufacturing. qfluidics.com These modern reactor designs offer superior control over reaction parameters, leading to more efficient and safer production of diester compounds like this compound.
Key advantages of these reactor technologies include:
Enhanced Heat and Mass Transfer: Microreactors feature high surface-area-to-volume ratios, which allows for extremely efficient heat exchange. nih.gov This is critical for managing the exothermic nature of some esterification reactions, preventing the formation of hot spots and improving selectivity towards the desired diester product. The small channel dimensions also reduce diffusion distances, accelerating mass transfer and reaction rates. mdpi.com
Improved Safety: The small internal volume of microreactors means that only a tiny amount of material is reacting at any given moment. This inherently limits the risk associated with handling reactive chemicals or operating under high temperatures and pressures. microflutech.com
Precise Control and Scalability: Continuous flow systems allow for precise control over reaction time (residence time), temperature, and stoichiometry. qfluidics.com Optimization is faster, as steady-state can be reached quickly. Furthermore, scaling up production is achieved by "numbering-up"—running multiple reactors in parallel—which avoids the complex challenges associated with increasing the size of a batch reactor.
The development of modular and robust microfluidic and continuous flow reactors is a key area of research for specialty chemical production. nih.gov Applying these designs to the synthesis of this compound could lead to a more efficient, consistent, and scalable manufacturing process.
Interdisciplinary Approaches for Comprehensive Understanding of this compound Systems
Addressing the complex challenges in modern chemical synthesis requires collaboration across multiple scientific and engineering disciplines. mdpi.com A comprehensive understanding of this compound, from its molecular synthesis to its industrial application, is best achieved through an interdisciplinary approach that integrates expertise from various fields.
Chemistry and Materials Science: Chemists focus on designing novel catalysts and reaction pathways, while materials scientists contribute to the synthesis and characterization of catalyst support materials and advanced reactor components. researchgate.net
Chemical Engineering: Engineers are essential for designing, modeling, and scaling up reactor systems, such as the continuous flow reactors discussed previously. They apply principles of thermodynamics, fluid dynamics, and process control to translate a laboratory-scale reaction into an industrial process.
Computational Science and Data Science: Computational chemists use tools like density functional theory (DFT) to model reaction mechanisms at the atomic level, providing insights that guide catalyst design. researchgate.net Data scientists, as noted, apply AI and ML to optimize processes and analyze large datasets. arxiv.org
Analytical Chemistry: Experts in spectroscopy and chromatography develop and apply the in-situ and ex-situ methods necessary to monitor reaction progress, identify byproducts, and ensure the final product purity of this compound.
By fostering collaboration between these fields, researchers can tackle challenges holistically. For example, the development of a new catalytic system (chemistry) can be guided by computational predictions (computational science), tested in an advanced microreactor (chemical engineering), and analyzed using real-time spectroscopy (analytical chemistry). This synergistic approach is essential for accelerating innovation and achieving a complete systemic understanding of this compound production and behavior. mdpi.com
Q & A
Q. What are the optimal experimental conditions for synthesizing dihexyl dodecanedioate with high purity and yield?
- Methodological Answer : Focus on esterification protocols using dodecanedioic acid and hexanol. Key variables include:
- Catalyst selection : Acid catalysts (e.g., sulfuric acid) vs. enzymatic alternatives for reduced side reactions .
- Temperature control : Maintain 80–120°C to balance reaction rate and thermal degradation .
- Solvent systems : Use non-polar solvents (e.g., toluene) to facilitate azeotropic water removal .
- Purification : Column chromatography or recrystallization to isolate the ester, validated via HPLC or GC-MS .
Q. How can researchers characterize the physicochemical properties of this compound systematically?
- Methodological Answer :
- Spectroscopic analysis : NMR (¹H/¹³C) for structural confirmation; FT-IR to identify ester carbonyl peaks (~1740 cm⁻¹) .
- Chromatographic profiling : Compare retention times against standards using reverse-phase HPLC .
- Thermal stability : TGA/DSC to assess decomposition temperatures and phase transitions .
Q. What are the standard protocols for assessing the hydrolytic stability of this compound?
- Methodological Answer :
- Hydrolysis kinetics : Incubate in buffered solutions (pH 2–12) at 25–60°C; monitor via pH stat titration or LC-MS .
- Degradation products : Identify using high-resolution mass spectrometry (HRMS) and compare with predicted pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported hydrolysis rates of this compound under varying pH conditions?
- Methodological Answer :
- Controlled variable analysis : Isolate factors like ionic strength, buffer composition, and trace metal ions that may accelerate degradation .
- Computational modeling : Use molecular dynamics simulations to predict ester bond stability in different microenvironments .
- Inter-laboratory validation : Standardize protocols (e.g., OECD Guidelines) to minimize experimental variability .
Q. What strategies are effective for studying the interaction of this compound with lipid bilayers or polymeric matrices?
- Methodological Answer :
- Membrane permeability assays : Use fluorescence quenching or calorimetry to measure partitioning into model lipid bilayers .
- Polymer compatibility : Conduct DSC and tensile testing to evaluate plasticization effects in polymer blends .
Q. How can researchers design experiments to explore the environmental fate of this compound in aqueous systems?
- Methodological Answer :
- Microcosm studies : Simulate natural water bodies with sediment and microbial communities; quantify biodegradation via COD/BOD assays .
- Ecotoxicity screening : Use Daphnia magna or algae growth inhibition tests to assess acute/chronic toxicity .
Data Analysis & Reporting
Q. What are best practices for statistically analyzing contradictory solubility data for this compound?
- Methodological Answer :
- Multivariate regression : Correlate solubility with solvent polarity (e.g., Hansen solubility parameters) .
- Error source identification : Apply ANOVA to distinguish measurement errors from intrinsic variability .
Q. How should researchers present spectroscopic and chromatographic data to ensure reproducibility?
- Methodological Answer :
- Raw data archiving : Share instrument parameters (e.g., NMR pulse sequences, HPLC gradients) in supplementary materials .
- Visualization standards : Use IUPAC-recommended formats for spectra and chromatograms (e.g., labeled axes, baseline correction notes) .
Safety & Compliance
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
